molecular formula C15H18O5 B13778820 4-[(2-Tert-butoxycarbonyl)phenyl]-4-oxobutyric acid CAS No. 898766-99-9

4-[(2-Tert-butoxycarbonyl)phenyl]-4-oxobutyric acid

Cat. No.: B13778820
CAS No.: 898766-99-9
M. Wt: 278.30 g/mol
InChI Key: KNIVAYZPMIUHLX-UHFFFAOYSA-N
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Description

4-[(2-Tert-butoxycarbonyl)phenyl]-4-oxobutyric acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a phenyl ring, which is further connected to a butyric acid moiety. This compound is often used in organic synthesis, particularly in the protection of amines and other functional groups during multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Tert-butoxycarbonyl)phenyl]-4-oxobutyric acid typically involves the reaction of the corresponding phenylboronic acid with tert-butyl chloroformate. This reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate . The reaction proceeds via the formation of an intermediate boronate ester, which is then hydrolyzed to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and improved efficiency compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Tert-butoxycarbonyl)phenyl]-4-oxobutyric acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Free amines.

Scientific Research Applications

4-[(2-Tert-butoxycarbonyl)phenyl]-4-oxobutyric acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-Tert-butoxycarbonyl)phenyl]-4-oxobutyric acid involves the protection of functional groups, particularly amines, during chemical synthesis. The Boc group is introduced to the amine under basic conditions, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-Tert-butoxycarbonyl)phenyl]-4-oxobutyric acid is unique due to its specific combination of a Boc-protected phenyl ring and a butyric acid moiety. This combination allows it to serve as a versatile intermediate in the synthesis of complex organic molecules, providing both protection and reactivity in a single compound.

Properties

CAS No.

898766-99-9

Molecular Formula

C15H18O5

Molecular Weight

278.30 g/mol

IUPAC Name

4-[2-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]-4-oxobutanoic acid

InChI

InChI=1S/C15H18O5/c1-15(2,3)20-14(19)11-7-5-4-6-10(11)12(16)8-9-13(17)18/h4-7H,8-9H2,1-3H3,(H,17,18)

InChI Key

KNIVAYZPMIUHLX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC=C1C(=O)CCC(=O)O

Origin of Product

United States

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